molecular formula C9H9IN2O2 B14823189 5-Cyclopropoxy-6-iodonicotinamide

5-Cyclopropoxy-6-iodonicotinamide

Cat. No.: B14823189
M. Wt: 304.08 g/mol
InChI Key: SUMJSGUKEZKAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl cyanide and γ-chlorobutyronitrile as starting materials . The reaction proceeds through a series of steps including hydrolysis, cyclization, and iodination under controlled conditions.

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-6-iodonicotinamide may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-iodonicotinamide undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Cyclopropoxy-6-iodonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-iodonicotinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-iodonicotinamide is unique due to its specific combination of cyclopropoxy and iodo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

5-cyclopropyloxy-6-iodopyridine-3-carboxamide

InChI

InChI=1S/C9H9IN2O2/c10-8-7(14-6-1-2-6)3-5(4-12-8)9(11)13/h3-4,6H,1-2H2,(H2,11,13)

InChI Key

SUMJSGUKEZKAKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(=O)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.